molecular formula C16H22Cl2N2O3S B4385818 N-cyclohexyl-2-[(2,5-dichlorophenyl)sulfonyl-methylamino]-N-methylacetamide

N-cyclohexyl-2-[(2,5-dichlorophenyl)sulfonyl-methylamino]-N-methylacetamide

Cat. No.: B4385818
M. Wt: 393.3 g/mol
InChI Key: VVEGXDUPRNYZOE-UHFFFAOYSA-N
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Description

N-cyclohexyl-2-[(2,5-dichlorophenyl)sulfonyl-methylamino]-N-methylacetamide is a complex organic compound characterized by its cyclohexyl and dichlorophenyl groups

Properties

IUPAC Name

N-cyclohexyl-2-[(2,5-dichlorophenyl)sulfonyl-methylamino]-N-methylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22Cl2N2O3S/c1-19(11-16(21)20(2)13-6-4-3-5-7-13)24(22,23)15-10-12(17)8-9-14(15)18/h8-10,13H,3-7,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVEGXDUPRNYZOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)N(C)C1CCCCC1)S(=O)(=O)C2=C(C=CC(=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-2-[(2,5-dichlorophenyl)sulfonyl-methylamino]-N-methylacetamide typically involves multiple steps, starting with the preparation of the cyclohexyl and dichlorophenyl intermediates. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to achieve the required quality standards for commercial applications.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-2-[(2,5-dichlorophenyl)sulfonyl-methylamino]-N-methylacetamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under controlled conditions.

Common Reagents and Conditions

The common reagents used in these reactions include strong acids, bases, and organic solvents. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the reaction’s outcome and efficiency.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-cyclohexyl-2-[(2,5-dichlorophenyl)sulfonyl-methylamino]-N-methylacetamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or treatments for various diseases.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-[(2,5-dichlorophenyl)sulfonyl-methylamino]-N-methylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cyclohexyl-2-[(2,5-dichlorophenyl)sulfonyl-methylamino]-N-methylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications, as it can offer advantages over similar compounds in terms of reactivity, stability, and specificity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-cyclohexyl-2-[(2,5-dichlorophenyl)sulfonyl-methylamino]-N-methylacetamide
Reactant of Route 2
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N-cyclohexyl-2-[(2,5-dichlorophenyl)sulfonyl-methylamino]-N-methylacetamide

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